5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
“5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular weight of 225.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8FN3OS/c10-6-3-1-2-4-7 (6)14-5-8-12-13-9 (11)15-8/h1-4H,5H2, (H2,11,13)
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a melting point of 141-143°C . It is stored at room temperature .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and tested for their biological activities. Some compounds exhibited high DNA protective ability against oxidative Fenton mixture and strong antimicrobial activity against S. epidermidis. These findings suggest potential applications in the development of anticancer and antibacterial agents (Gür et al., 2020).
Fluorescence Effects in Bio-Active Compounds
Studies on the fluorescence effects of certain 1,3,4-thiadiazole compounds, including those similar to 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, show interesting dual fluorescence and distinct fluorescence emissions in different pH solutions. These findings highlight the potential for using these compounds in fluorescence-based applications (Matwijczuk et al., 2018).
Novel Anticancer and Antitubercular Agents
Research on novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, related to 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, has shown significant in vitro antitumor activities against breast cancer and normal human cell lines, as well as antitubercular activity. This suggests their potential use as anticancer and antitubercular agents (Sekhar et al., 2019).
Nature of Noncovalent Interactions
Research into adamantane-1,3,4-thiadiazole hybrid derivatives, closely related to 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, has provided insights into the nature of noncovalent interactions in these compounds, suggesting applications in molecular design and drug development (El-Emam et al., 2020).
Antimicrobial Agents
The synthesis of formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a compound structurally similar to 5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine, has shown moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNPWCSNDSNTHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NN=C(S2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341701 |
Source
|
Record name | 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
88743-02-6 |
Source
|
Record name | 5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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